Unique Dual Aurora A + Pan-TRK Inhibition: TAS-119 vs. Alisertib (MLN8237) Head-to-Head Kinase Profiling
In a direct head-to-head comparison reported within the same study, TAS-119 demonstrates potent inhibition of all three TRK isoforms (TRKA IC50 = 1.46 nM; TRKB IC50 = 1.53 nM; TRKC IC50 = 1.47 nM), whereas Alisertib (MLN8237) at the same assay conditions shows only weak, non-selective residual TRK inhibition (87%, 78%, and 91% mean inhibition of TRKA, TRKB, and TRKC, respectively, at concentrations where its clinical significance is unknown). TAS-119 also inhibits RET (IC50 = 25.8 nM) and ROS (IC50 = 29.3 nM), targets not meaningfully engaged by Alisertib [1]. This establishes TAS-119 as the only clinical-stage molecule with equipotent, therapeutically relevant dual Aurora A/TRK pharmacology, enabling potential activity in NTRK fusion-driven tumors that is absent from Alisertib and other selective AurA inhibitors [1][2].
| Evidence Dimension | TRK isoform inhibitory potency (IC50) and target coverage breadth |
|---|---|
| Target Compound Data | TRKA IC50 = 1.46 ± 0.16 nM; TRKB IC50 = 1.53 ± 0.12 nM; TRKC IC50 = 1.47 ± 0.04 nM; RET IC50 = 25.8 nM; ROS IC50 = 29.3 nM |
| Comparator Or Baseline | Alisertib (MLN8237): TRKA 87% inhibition, TRKB 78% inhibition, TRKC 91% inhibition (mean % at unspecified high concentration); IC50 for AurB = 1533 nM; RET and ROS inhibition not clinically meaningful |
| Quantified Difference | TAS-119 achieves full TRK inhibition with single-digit nanomolar IC50 values; Alisertib achieves only partial inhibition without defined IC50 values. TAS-119 AurB IC50 (95 nM) is ~16-fold more potent than Alisertib AurB IC50 (1533 nM). |
| Conditions | Recombinant kinase assays at ATP concentrations at or below respective Km values; data from Miura et al. 2021 (Invest New Drugs) and Robbrecht et al. 2021 (Br J Cancer), which includes the direct Alisertib comparator data. |
Why This Matters
Procurement of TAS-119 rather than Alisertib provides the only way to interrogate dual AurA/TRK biology in a single agent, a feature critical for research programs targeting NTRK fusion-positive or MYC-amplified/CTNNB1-mutant cancers.
- [1] Robbrecht DGJ, Lopez J, Calvo E, et al. A first-in-human phase 1 and pharmacological study of TAS-119, a novel selective Aurora A kinase inhibitor in patients with advanced solid tumours. Br J Cancer. 2021;124(2):391-398. (See Results section: direct comparison of TAS-119 and Alisertib IC50 values for AurA, AurB, TRK-A/B/C, RET, ROS.) View Source
- [2] Miura A, Sootome H, Fujita N, et al. TAS-119, a novel selective Aurora A and TRK inhibitor, exhibits antitumor efficacy in preclinical models with deregulated activation of the Myc, β-Catenin, and TRK pathways. Invest New Drugs. 2021;39(3):724-735. View Source
